molecular formula C22H17N3 B14011285 n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine CAS No. 4523-36-8

n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine

Cat. No.: B14011285
CAS No.: 4523-36-8
M. Wt: 323.4 g/mol
InChI Key: WMNBSVNEFXKQDO-UHFFFAOYSA-N
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Description

n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is an aromatic amine with the chemical formula C16H12NH. This compound is notable for its binding affinity in mouse major urinary protein (MUP) and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine typically involves the reaction of 1-naphthylamine with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazonium ion, which then reacts with the naphthylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine involves its binding to specific molecular targets, such as proteins. In the case of mouse major urinary protein (MUP), it binds with high affinity, making numerous nonpolar contacts and forming hydrogen bonds. This binding affects the protein’s function and can be used to study protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is unique due to its high binding affinity to MUP and its versatile applications in various fields. Its ability to form multiple nonpolar contacts and hydrogen bonds distinguishes it from other similar compounds .

Properties

CAS No.

4523-36-8

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

N-phenyl-1-phenyldiazenylnaphthalen-2-amine

InChI

InChI=1S/C22H17N3/c1-3-10-18(11-4-1)23-21-16-15-17-9-7-8-14-20(17)22(21)25-24-19-12-5-2-6-13-19/h1-16,23H

InChI Key

WMNBSVNEFXKQDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=CC=CC=C4

Origin of Product

United States

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